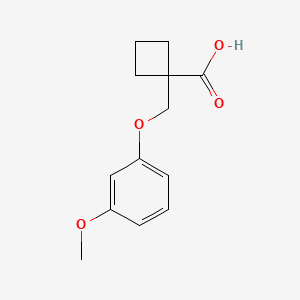

1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid

Description

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

1-[(3-methoxyphenoxy)methyl]cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C13H16O4/c1-16-10-4-2-5-11(8-10)17-9-13(12(14)15)6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15) |

InChI Key |

UAXAGGDXGZQBHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OCC2(CCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via 3-Dichloroacetone and Ethylene Glycol (Dioxolane Formation)

- Process : 3-Dichloroacetone reacts with ethylene glycol in the presence of p-methylbenzenesulfonic acid catalyst under reflux conditions to form 2,2-dichloromethyl-1,3-dioxolane intermediates. This step involves water removal by azeotropic distillation and subsequent purification by vacuum distillation to isolate the dioxolane compound.

- Conditions : Reaction temperature around 100 °C, catalyst loading 1-3%, reaction time approximately 6 hours.

- Outcome : High purity 2,2-dichloromethyl-1,3-dioxolane is obtained, which can be further transformed into cyclobutanecarboxylic acid derivatives.

Synthesis via 1,3-Dibromoacetone and Malononitrile

- Step 1 : 1,3-Dibromoacetone is synthesized by bromination of acetone in ethanol at room temperature over 10-16 hours.

- Step 2 : 1,3-Dibromoacetone undergoes nucleophilic substitution with malononitrile in the presence of sodium iodide (1-5% molar ratio), tetrabutylammonium bromide as phase-transfer catalyst (1-5%), and salt of wormwood (2-3 equivalents) in dimethylformamide solvent at 60-90 °C for 16-24 hours to yield 3,3-dicyano cyclobutanone.

- Step 3 : Hydrolysis of 3,3-dicyano cyclobutanone in 1-6 M hydrochloric acid at 70-100 °C for 16-24 hours produces 3-oxocyclobutanecarboxylic acid.

- Purification : The crude acid is purified by recrystallization from methyl tertiary butyl ether.

- Yields : High yields with good purity are reported using this method.

Preparation via Methyl Triphenylphosphine Iodide and Benzal Cyclobutanol

- Step 1 : Methyl triphenylphosphine iodide is prepared by stirring triphenylphosphine with methyl iodide in tetrahydrofuran at room temperature for 12-24 hours.

- Step 2 : This intermediate is reacted with benzaldehyde derivatives to form 3-benzal cyclobutanol intermediates.

- Step 3 : Subsequent oxidation and hydrolysis steps yield 3-oxocyclobutanecarboxylic acid.

- Advantages : This method allows for controlled functionalization and high selectivity in the formation of the cyclobutanecarboxylic acid core.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The use of phase-transfer catalysts such as tetrabutylammonium bromide significantly improves the nucleophilic substitution efficiency in cyclobutanone ring functionalization.

- Hydrolysis under controlled acidic conditions ensures high purity of the cyclobutanecarboxylic acid intermediate, critical for subsequent ether formation.

- The choice of solvent and base in the etherification step affects the yield and purity of the final product; polar aprotic solvents and mild bases are preferred to avoid side reactions.

- Purification by recrystallization from solvents like methyl tertiary butyl ether or ethyl acetate/petroleum ether mixtures is effective in obtaining analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. CXCR3 Receptor Antagonism

One of the notable applications of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid is its role as an antagonist of the CXCR3 receptor. This receptor is involved in immune cell migration and inflammation processes. Compounds that target CXCR3 can be beneficial in treating diseases characterized by abnormal chemokine activation, such as autoimmune disorders and certain cancers. The compound has shown promise as an active ingredient in medications aimed at preventing or treating conditions associated with CXCR3 activation .

2. Metabolic Disorders

Research indicates that derivatives of this compound may activate 5' adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK has therapeutic implications for metabolic disorders like diabetes, obesity, and chronic kidney diseases. The compound's ability to modulate AMPK activity suggests it could be used in developing treatments for these conditions .

Cosmetic Science Applications

1. Topical Formulations

In cosmetic science, this compound can be incorporated into topical formulations due to its potential skin benefits. Studies have explored the formulation of creams and lotions that utilize this compound for improved skin hydration and barrier function. Its properties may enhance the stability and effectiveness of cosmetic products, making it a valuable ingredient in dermatological applications .

Data Tables

| Application Area | Compound Role | Potential Diseases/Conditions |

|---|---|---|

| Medicinal Chemistry | CXCR3 receptor antagonist | Autoimmune disorders, cancers |

| Metabolic Disorders | AMPK activator | Diabetes, obesity, chronic kidney disease |

| Cosmetic Science | Ingredient in topical formulations | Skin hydration, anti-aging effects |

Case Studies

1. Preclinical Studies on CXCR3 Antagonism

A study investigated the efficacy of various compounds, including this compound, as CXCR3 antagonists. The results indicated significant inhibition of CXCR3-mediated cell migration in vitro, suggesting potential for therapeutic use in inflammatory diseases .

2. AMPK Activation Research

In another case study focusing on metabolic disorders, researchers evaluated the impact of AMPK-activating compounds on renal health in rodent models. The findings demonstrated that treatment with derivatives of this compound led to reduced renal cyst expansion and improved metabolic profiles, highlighting its potential as a treatment for polycystic kidney disease and other metabolic disorders .

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group may interact with enzymes or receptors, modulating their activity. The cyclobutanecarboxylic acid moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs

The following table compares key structural analogs of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid:

Key Observations :

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy in ) enhances solubility, while electron-withdrawing groups (e.g., chloro in ) may improve metabolic stability.

- Bioactivity : Boronated derivatives (e.g., ) are explored for targeted cancer therapy, whereas fluorinated analogs (e.g., ) are used in imaging and transport mechanism studies.

- Conformational Rigidity : Cyclobutane rings with ketone or methyl substituents (e.g., ) introduce steric constraints that influence binding to enzymes or receptors.

Physicochemical Properties

- Purity : Analogs like 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid exhibit HPLC purity >99% , suggesting reliable synthetic protocols for cyclobutanecarboxylic acids.

- Solubility : Methoxy and hydroxyl groups (e.g., in ) improve aqueous solubility, whereas halogenated derivatives (e.g., ) may require formulation adjustments.

- Stability : Cyclobutane rings are generally stable under physiological conditions, but ketone-containing analogs (e.g., ) may undergo redox reactions.

Biological Activity

1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a cyclobutane ring substituted with a methoxyphenoxy group and a carboxylic acid functional group. This unique structure contributes to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- AMPK Activation : Compounds that activate AMP-activated protein kinase (AMPK) are known to influence metabolic processes, including glucose uptake and lipid metabolism. AMPK activation can lead to reduced triglyceride levels and improved insulin sensitivity, making it a target for metabolic disorders such as diabetes .

- mTOR Inhibition : The compound may also exhibit inhibitory effects on the mammalian target of rapamycin (mTOR), which is implicated in cancer and metabolic diseases. Inhibition of mTOR can suppress cell growth and proliferation, providing a therapeutic pathway in oncology .

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation by modulating cytokine production and immune cell activity.

- Anticancer Potential : Studies suggest that derivatives of this compound could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

Several studies have explored the effects of related compounds on biological systems:

- Diabetes Management : A study demonstrated that AMPK activators improved glucose homeostasis in diabetic models, suggesting that this compound could have similar effects .

- Cancer Research : Research into mTOR inhibitors has shown reduced tumor size in xenograft models when treated with compounds that may share structural similarities with this compound .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.